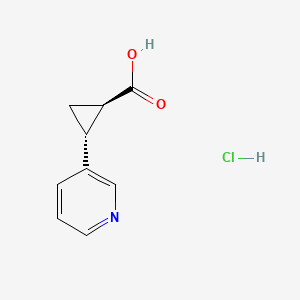

trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl” is a chemical compound with the IUPAC name (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride . It has a molecular weight of 199.64 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m1./s1 . This code provides a detailed description of the molecule’s structure. Unfortunately, a detailed molecular structure analysis is not available in the search results. Physical And Chemical Properties Analysis

This compound is an off-white solid . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

- Influenza A Nucleoprotein Inhibition : (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride has been investigated for its potential antiviral activity against influenza A. Researchers explore its ability to inhibit the nucleoprotein essential for viral replication .

- Peramivir Derivative : Peramivir, a neuraminidase inhibitor used in influenza treatment, shares structural similarities with this compound. Further studies may explore its efficacy as a peramivir analog .

- Anti-Tumor Properties : Preliminary studies suggest that (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride exhibits anti-tumor effects. Researchers investigate its impact on cancer cell growth and apoptosis pathways .

- Polymer Synthesis : Derivatives of this compound have been used in the synthesis of conductive polymers, such as polyaniline (PANI). Its unique cyclopropane structure may contribute to novel material properties.

- Drug Design : Researchers explore modifications of this scaffold to design novel drugs. The cyclopropane motif provides a versatile platform for creating diverse pharmacophores .

- Neuroprotective Effects : Investigations into the neuroprotective properties of (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride may reveal its potential in treating neurodegenerative diseases .

- Enzyme Inhibition : The compound’s unique structure could be exploited for enzyme inhibition studies. Researchers may explore its interactions with specific enzymes and their potential therapeutic implications .

Antiviral Research

Cancer Research

Materials Science

Medicinal Chemistry

Neuroscience

Chemical Biology

Mecanismo De Acción

While the specific mechanism of action for “trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl” is not available in the search results, it’s worth noting that similar cyclopropane derivatives have been used as inhibitors of O-acetylserine sulfhydrylase (OASS-A), a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms .

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFDAIBMARWIIE-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)

![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)

![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2779521.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779522.png)

![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779524.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)